molecular formula C12H10FN5O2 B2681106 N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline CAS No. 1427802-90-1

N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline

Cat. No.: B2681106
CAS No.: 1427802-90-1
M. Wt: 275.243
InChI Key: VFOUDGHPSWTSFU-UHFFFAOYSA-N
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Description

N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a cyano group, a fluoro substituent, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into an aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Cyano Group Introduction: Addition of a cyano group to the aromatic ring.

    Pyrazole Ring Formation: Formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, fluorination, and cyclization processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluoro or cyano groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-chloroaniline
  • N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-bromoaniline
  • N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-iodoaniline

Uniqueness

N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline is unique due to the presence of both a nitro group and a fluoro substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-[(1-methylpyrazol-4-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5O2/c1-16-6-9(5-15-16)7-17(8-14)10-2-3-11(13)12(4-10)18(19)20/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOUDGHPSWTSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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